molecular formula C26H16N2O3 B11632506 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

Cat. No.: B11632506
M. Wt: 404.4 g/mol
InChI Key: UWVDOZWDRDURAB-UHFFFAOYSA-N
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Description

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

The synthesis of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ large-scale batch reactors with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole can be compared with other benzoxazole derivatives such as:

    Benzimidazole: Contains a nitrogen atom instead of an oxygen atom.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom.

    Benzofuran: Lacks the nitrogen atom present in benzoxazole.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and benzoxazole moieties, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H16N2O3

Molecular Weight

404.4 g/mol

IUPAC Name

3-phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole

InChI

InChI=1S/C26H16N2O3/c1-3-7-17(8-4-1)25-21-13-11-19(15-23(21)27-30-25)29-20-12-14-22-24(16-20)28-31-26(22)18-9-5-2-6-10-18/h1-16H

InChI Key

UWVDOZWDRDURAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)OC4=CC5=NOC(=C5C=C4)C6=CC=CC=C6

Origin of Product

United States

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